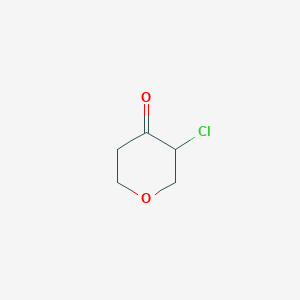

3-Chlor-tetrahydro-pyran-4-on

Übersicht

Beschreibung

3-Chloro-tetrahydro-pyran-4-one is a heterocyclic organic compound with the molecular formula C5H7ClO2. It is a white crystalline solid with a slightly bitter taste and is soluble in water and ethanol. This compound is notable for its unique pyran ring structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .

Wissenschaftliche Forschungsanwendungen

3-Chloro-tetrahydro-pyran-4-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its derivatives have shown potential biological activities, including antimicrobial and insecticidal properties.

Medicine: It is employed in the synthesis of compounds with potential therapeutic applications, such as antiviral and anticancer agents.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

Target of Action

Tetrahydro-4h-pyran-4-one, a closely related compound, has been reported to have potential biological activities, including antimicrobial and insecticidal properties

Mode of Action

It’s known that tetrahydro-4h-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .

Biochemical Pathways

Tetrahydro-4h-pyran-4-one is a valuable building block for the construction of various oxacycles . It’s also used in the synthesis of various compounds using an atom-economic approach .

Result of Action

Tetrahydro-4h-pyran-4-one and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-tetrahydro-pyran-4-one. For instance, tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . It’s also important to note that the compound is flammable .

Biochemische Analyse

Biochemical Properties

Tetrahydropyran derivatives are known to be involved in various biochemical reactions . They can undergo condensation reactions in the preparation of dipeptides and spiroimidazolones . They are also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .

Cellular Effects

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-tetrahydro-pyran-4-one is not well-understood. Tetrahydropyran derivatives are known to undergo various reactions. For example, they can undergo platinum-catalyzed hydroalkoxylation .

Temporal Effects in Laboratory Settings

It is known that the compound is a white solid .

Metabolic Pathways

Tetrahydropyran derivatives are known to be involved in various reactions, including the synthesis of dipeptides and spiroimidazolones .

Transport and Distribution

It is known that the compound is water-soluble and may spread in water systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-tetrahydro-pyran-4-one typically involves the reaction of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride, resulting in high yields under mild conditions . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans . These methods are designed to ensure high yield and purity with simplified operations and mild reaction conditions .

Industrial Production Methods

Industrial production of 3-Chloro-tetrahydro-pyran-4-one often employs large-scale synthesis techniques that focus on optimizing yield and minimizing costs. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-tetrahydro-pyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, which are useful in various chemical syntheses.

Reduction: Reduction reactions can convert it into other useful intermediates for further chemical transformations.

Substitution: It can undergo substitution reactions, particularly with nucleophiles and electrophiles, to form a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrans and other heterocyclic compounds, which are valuable in organic synthesis and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydro-4H-pyran-4-one: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.

2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a different functional group, used in various pharmaceutical applications.

Uniqueness

3-Chloro-tetrahydro-pyran-4-one is unique due to its chlorine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .

Biologische Aktivität

3-Chloro-tetrahydro-pyran-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Chloro-tetrahydro-pyran-4-one is characterized by a tetrahydropyran ring with a chlorine substituent at the 3-position. Its molecular formula is , and it is typically represented as follows:

The compound is known for its stability under standard conditions but can degrade when exposed to extreme environmental factors such as heat or light.

Target Interactions

The biological activity of 3-Chloro-tetrahydro-pyran-4-one is primarily attributed to its ability to interact with various biological targets. It exhibits reactivity towards nucleophiles and electrophiles, which facilitates its use in synthesizing biologically active compounds. The compound's derivatives have shown promising antimicrobial and insecticidal properties, making it a candidate for further exploration in drug development.

Biochemical Pathways

The compound participates in several biochemical pathways, including:

- Antiviral Activity : Some derivatives have demonstrated activity against the influenza virus, indicating potential as antiviral agents.

- Antibacterial Effects : Research shows that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Studies have indicated that 3-Chloro-tetrahydro-pyran-4-one derivatives can suppress the proliferation of cancer cells, particularly HCT-116 colorectal cancer cells, through mechanisms involving apoptosis and inhibition of cell cycle progression .

Biological Activity Data

The following table summarizes key biological activities associated with 3-Chloro-tetrahydro-pyran-4-one and its derivatives:

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated various 4H-pyran derivatives, including those related to 3-Chloro-tetrahydro-pyran-4-one, for antibacterial properties. Compounds exhibited lower IC50 values than standard antibiotics like ampicillin against several bacterial strains, showcasing their potential as effective antimicrobial agents . -

Cytotoxicity Against Cancer Cells :

In vitro assays revealed that specific derivatives of 3-Chloro-tetrahydro-pyran-4-one significantly reduced viability in HCT-116 cells. The most potent compounds induced apoptosis via caspase activation and inhibited CDK2 kinase activity, implicating them in cell cycle regulation . -

Antioxidant Properties :

The antioxidant capacity was assessed using DPPH radical scavenging assays. Certain derivatives showed comparable or superior activity to established antioxidants like butylated hydroxytoluene (BHT), indicating their potential utility in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

3-chlorooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAJPZAYADBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447542 | |

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160427-98-5 | |

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.